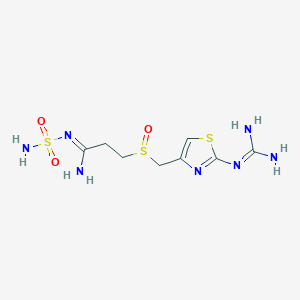
ファモチジンスルホキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
An impurity of Famotidine. Famotidine is a histamine H9 receptor antagonist that inhibits stomach acid production
科学的研究の応用
合成と特性
ファモチジンスルホキシドは、ファモチジンと尿素過酸化水素付加物を85℃で30分間反応させることで合成されます。 このプロセスにより、S-N伸縮がシフトし、スルホキシドの生成を示しています {svg_1}.
医療用途
ファモチジンは、ファモチジンスルホキシドの母体化合物であり、胃潰瘍や腸潰瘍、びらん性食道炎、胃食道逆流症(GERD)の治療に使用されるH2受容体拮抗薬です {svg_2}.
製剤開発
経口投与可能なファモチジンの安定製剤の開発に関する研究が行われています。これは、液体懸濁剤が貯蔵期間中に不安定であることが知られているためです {svg_3}.
分析手法
HPLC、LC-MS/MS、NMRなどの分析手法は、さまざまな剤形およびヒト血漿中のファモチジンの定量に使用されてきました {svg_4}.
作用機序
Target of Action
Famotidine Sulfoxide, also known as Famotidine, is a competitive histamine-2 (H2) receptor antagonist . The primary target of this compound is the H2 receptor located on the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid. By inhibiting these receptors, Famotidine Sulfoxide reduces gastric acid secretion .
Mode of Action
Famotidine Sulfoxide interacts with its target, the H2 receptors, by competitively inhibiting histamine. Histamine is a compound that stimulates gastric acid secretion when it binds to the H2 receptors. Famotidine Sulfoxide prevents this binding, thereby inhibiting gastric acid secretion . It is highly selective towards the H2 receptor and is significantly more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .
Biochemical Pathways
It is known that the compound’s action on the h2 receptors inhibits the secretion of gastric acid, which is a key component in various gastrointestinal conditions .
Pharmacokinetics
Famotidine Sulfoxide exhibits certain pharmacokinetic properties that influence its bioavailability. After oral administration, the onset of action is within one hour, and the peak effect is reached within 1-3 hours . The compound is incompletely absorbed, with oral bioavailability ranging from 40 to 50% . It is metabolized minimally
生化学分析
Biochemical Properties
Famotidine Sulfoxide plays a significant role in biochemical reactions . It is synthesized as a novel sulphoxide prodrug of famotidine, which is characterized by IR, NMR, Mass and DSC . The synthesized prodrug has shown an increase in hydrophilic property and aqueous solubility compared to famotidine .
Cellular Effects
Famotidine Sulfoxide has notable effects on various types of cells and cellular processes . It has been found to trigger cell pyroptosis in gastric cancer cells by activating NLPR3 inflammasomes . This leads to enhanced IL-18 secretion, contributing to inflammation .
Molecular Mechanism
The molecular mechanism of Famotidine Sulfoxide involves its interaction with biomolecules and its impact on gene expression . Famotidine Sulfoxide, as a competitive histamine-2 (H2) receptor antagonist, works to inhibit gastric acid secretion . It is more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .
Temporal Effects in Laboratory Settings
The effects of Famotidine Sulfoxide over time in laboratory settings have been observed in several studies . Famotidine Sulfoxide has been found to activate the vagus nerve inflammatory reflex to attenuate cytokine storm . Moreover, it has been associated with improved patient-reported outcomes in non-hospitalised patients with COVID-19 .
Dosage Effects in Animal Models
The effects of Famotidine Sulfoxide vary with different dosages in animal models . Famotidine Sulfoxide, as a potent histamine H2 receptor antagonist, is used to reduce gastric acid production in veterinary medicine . The dosage for animals can only be prescribed by a veterinarian and depends on the clinical situation and the characteristics of the individual animal .
Metabolic Pathways
Famotidine Sulfoxide is involved in several metabolic pathways . Famotidine Sulfoxide undergoes minimal first-pass metabolism, with about 25-30% of the drug being eliminated through hepatic metabolism . The only metabolite identified in humans is the S-oxide .
Transport and Distribution
The transport and distribution of Famotidine Sulfoxide within cells and tissues are crucial aspects of its biochemical profile . Famotidine Sulfoxide has been found to be transported and distributed via renal tubular secretion . It is also known to interact with human renal organic ion transporters (SLC22A) .
特性
CAS番号 |
90237-03-9 |
|---|---|
分子式 |
C8H15N7O3S3 |
分子量 |
353.5 g/mol |
IUPAC名 |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O3S3/c9-6(15-21(12,17)18)1-2-20(16)4-5-3-19-8(13-5)14-7(10)11/h3H,1-2,4H2,(H2,9,15)(H2,12,17,18)(H4,10,11,13,14) |
InChIキー |
LAZSSGBZNCVJCB-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N |
正規SMILES |
C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N |
外観 |
White to light yellow Solid |
melting_point |
83-86 °C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine Famotidine Sulfoxide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Famotidine Sulfoxide in the context of Famotidine medication?
A1: Famotidine Sulfoxide is a known metabolite of Famotidine, a histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD). While the research papers provided do not focus specifically on Famotidine Sulfoxide's pharmacological activity, they highlight the importance of understanding drug metabolism in the context of drug absorption and bioavailability. [] For example, one study demonstrates that intestinal metabolism, particularly sulfoxidation, can significantly impact the absorption variability of H2-antagonists like Cimetidine. [] This finding suggests that similar metabolic processes could be relevant to understanding the pharmacokinetic profile of Famotidine and its sulfoxide metabolite.
Q2: Are there any analytical methods available to study the kinetics of Famotidine Sulfoxide formation?
A2: Yes, researchers have developed a titrimetric method using potassium caroate (KHSO5) to study the kinetics of Famotidine oxidation, leading to the formation of Famotidine Sulfoxide and subsequently its sulfone derivative. [] This method allows for the determination of reaction rate constants and provides insights into the mechanism of Famotidine oxidation under various pH conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















